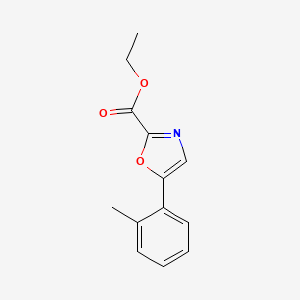
5-(o-tolil)oxazol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-(o-tolyl)oxazole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(o-tolyl)oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(o-tolyl)oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencias Ambientales
Finalmente, este compuesto se estudia por su papel en las ciencias ambientales, particularmente en la degradación de contaminantes. Puede ser parte de un sistema fotocatalítico que ayuda a descomponer compuestos orgánicos nocivos en el agua y el aire, ayudando en los esfuerzos de limpieza ambiental.
Cada una de estas aplicaciones demuestra la versatilidad e importancia del 5-(o-tolil)oxazol-2-carboxilato de etilo en la investigación científica, destacando su potencial para contribuir significativamente en diversos campos de estudio .
Actividad Biológica
Ethyl 5-(o-tolyl)oxazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
Ethyl 5-(o-tolyl)oxazole-2-carboxylate features an oxazole ring with a carboxylate group and an o-tolyl substituent. The presence of the oxazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of oxazole derivatives, including Ethyl 5-(o-tolyl)oxazole-2-carboxylate.
Minimum Inhibitory Concentrations (MIC)
A review highlighted the antimicrobial efficacy of various oxazole derivatives against different microbial strains. The following table summarizes MIC values for selected compounds:
| Compound | MIC (µg/ml) against Microorganisms |
|---|---|
| Candida albicans | |
| Ethyl 5-(o-tolyl)oxazole-2-carboxylate | 1.6 |
| Reference Drug (Amoxicillin) | 0.8 |
This data indicates that Ethyl 5-(o-tolyl)oxazole-2-carboxylate exhibits promising antimicrobial activity, particularly against Candida species and common bacterial pathogens .
Anticancer Activity
The anticancer potential of Ethyl 5-(o-tolyl)oxazole-2-carboxylate has also been explored in various studies.
Case Study: Cell Line Evaluation
In one study, the compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (Colo-205). The results indicated that Ethyl 5-(o-tolyl)oxazole-2-carboxylate exhibited significant cytotoxic effects with IC50 values ranging from to , demonstrating its potential as a chemotherapeutic agent .
The mechanism by which Ethyl 5-(o-tolyl)oxazole-2-carboxylate exerts its biological effects is linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial resistance or cancer proliferation.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Propiedades
IUPAC Name |
ethyl 5-(2-methylphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-8-11(17-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUFLZAMYFYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















